molecular formula C13H20O3S B8555946 1-p-Toluenesulfonyloxy-4-methylpentane

1-p-Toluenesulfonyloxy-4-methylpentane

Cat. No. B8555946
M. Wt: 256.36 g/mol
InChI Key: JLVOYVPXBUFHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265536B1

Procedure details

To a solution of 4-methylpentanol (3.0 ml) in pyridine (20 ml) were added in turn with p-toluenesulfonyl chloride (4.6 g) and 4-N,N-dimethylaminopyridine (1.5 g) at ambient temperature. After stirring at ambient temperature, the reaction mixture was taken up into a mixture of ethyl acetate (100 ml) and water (100 ml). The separated organic layer was washed in turn with hydrochloric acid (1N), water, aqueous sodium hydrogencarbonate, and brine, and dried over magnesium sulfate. Evaporation gave 1-p-Toluenesulfonyloxy-4-methylpentane (5.30g).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.C(OCC)(=O)C.O>N1C=CC=CC=1>[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([O:6][CH2:5][CH2:4][CH2:3][CH:2]([CH3:7])[CH3:1])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CC(CCCO)C
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
4-N,N-dimethylaminopyridine
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The separated organic layer was washed in turn with hydrochloric acid (1N), water, aqueous sodium hydrogencarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.